N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide
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Overview
Description
N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide is a heterocyclic compound that combines the structural features of benzothiazole and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide can be achieved through various synthetic pathways. One common method involves the reaction of benzothiazole derivatives with triazole derivatives under specific conditions. For instance, the reaction of 2-aminobenzothiazole with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a suitable coupling agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in microbial growth, leading to its antimicrobial effects. Molecular docking studies have shown that the compound can bind to target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide: A compound with similar structural features but different biological activities.
2,4-disubstituted thiazoles: Compounds with similar thiazole rings but different substituents, leading to varied biological effects.
Uniqueness
N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide is unique due to its specific combination of benzothiazole and triazole moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C13H13N5OS2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H13N5OS2/c1-8-16-17-13(18(8)2)20-7-11(19)15-12-14-9-5-3-4-6-10(9)21-12/h3-6H,7H2,1-2H3,(H,14,15,19) |
InChI Key |
PWZZYJNVTFBYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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